![molecular formula C18H14ClF4NO2 B2394996 (2-Chloro-4-fluorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone CAS No. 1351607-46-9](/img/structure/B2394996.png)
(2-Chloro-4-fluorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone
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Overview
Description
Scientific Research Applications
Photostability and Spectroscopic Properties
- Defluorination and Degradation Studies : The morpholinofluorophenyloxazolidinone, a related compound, undergoes reductive defluorination and simultaneous oxidative degradation of the morpholine side chain upon irradiation in water. This study explored the mechanisms behind these processes (Fasani et al., 2008).
Antitumor Activity
- Synthesis and Antitumor Evaluation : A study on 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, synthesized from 3-fluorobenzoic acid and 4-morpholino-1H-indazol-3-amine, showed distinct inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018).
Fluorescence and Photophysical Applications
- Fluorinated Fluorophores Development : Research into the synthesis of fluorinated benzophenones, xanthones, and related compounds showed their potential in producing fluorophores with enhanced photostability and tunable spectroscopic properties (Woydziak et al., 2012).
Chemical Synthesis and Analysis
- Synthetic Precursors and Structural Analysis : The synthesis and full characterization of linezolid and its synthetic precursors, including compounds with a morpholine group, were conducted using solid-state nuclear magnetic resonance spectroscopy and mass spectrometry (Wielgus et al., 2015).
Imaging and Diagnostic Applications
- PET Imaging Agent Synthesis : The synthesis of a compound with a morpholino group, (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone (HG-10-102-01), was explored as a potential PET imaging agent for Parkinson's disease (Wang et al., 2017).
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it has biological activity, it could be studied further for potential use as a drug. Alternatively, if it has interesting chemical properties, it could be studied in the context of synthetic chemistry or materials science .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of electrophilic organic groups to palladium, followed by transmetalation with nucleophilic organic groups transferred from boron to palladium .
Biochemical Pathways
Compounds with similar structures have been used in the preparation of aminopyridines through amination reactions , and as catalytic ligands for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Result of Action
A compound with a similar structure has been noted to play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
Action Environment
It’s worth noting that the success of suzuki–miyaura coupling, a reaction in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF4NO2/c19-15-9-13(20)5-6-14(15)17(25)24-7-8-26-16(10-24)11-1-3-12(4-2-11)18(21,22)23/h1-6,9,16H,7-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVURWACZSALRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF4NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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